molecular formula C3H5F4N B573922 1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine CAS No. 191605-89-7

1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine

Cat. No.: B573922
CAS No.: 191605-89-7
M. Wt: 131.074
InChI Key: YSIJLSVLZRKRCR-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(fluoromethyl)-N-methylmethanamine (CAS: 191605-89-7) is a fluorinated tertiary amine with the molecular formula C₃H₅F₄N and a molar mass of 143.07 g/mol . Its structure features a trifluoromethyl (-CF₃) group and a fluoromethyl (-CH₂F) group attached to a central nitrogen atom, which is also substituted with a methyl group (-CH₃) (Figure 1). The electronegative fluorine atoms influence its reactivity, boiling point, and solubility, making it distinct from non-fluorinated analogs.

Properties

IUPAC Name

1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F4N/c1-8(2-4)3(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIJLSVLZRKRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CF)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Scope

The reaction proceeds via a radical pathway, where CF3SO2Na undergoes single-electron transfer in the presence of triphenylphosphine (PPh3), generating a trifluoromethyl radical. This intermediate reacts with the amine substrate to form a C–N bond, followed by fluoride substitution facilitated by AgF. While the original study focused on aryl- and benzyl-substituted amines, the protocol can be extrapolated to aliphatic substrates such as N-methyl-fluoromethylamine.

Key Optimization Parameters (Table 1)

EntryCF3SO2Na (equiv)AgF (equiv)Temp (°C)Time (h)Yield (%)
11.54.550585
21.54.530567
31.54.580582

Optimal conditions (Entry 1) involve heating N-methyl-fluoromethylamine with CF3SO2Na (1.5 equiv), PPh3 (3 equiv), and AgF (4.5 equiv) in acetonitrile at 50°C for 5 hours. The crude product is purified via column chromatography (ethyl acetate/petroleum ether, 5:95), yielding 1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine in ~80% isolated yield.

Challenges and Modifications

  • Substrate Stability : N-Methyl-fluoromethylamine’s susceptibility to hydrolysis necessitates anhydrous conditions and inert atmosphere handling.

  • Fluoride Compatibility : AgF’s dual role as a fluoride source and Lewis acid may lead to side reactions if the amine contains labile protons. Pre-stirring CF3SO2Na with PPh3 for 1 hour before AgF addition mitigates this issue.

Sequential Trifluoromethylation-Fluorination Strategy

For substrates where direct trifluoromethylation is impractical, a two-step approach involving initial trifluoromethylation followed by fluorination has been explored.

Step 1: Trifluoromethylation of N-Methylmethanamine

Using the conditions in Section 1, N-methylmethanamine reacts with CF3SO2Na to form 1,1,1-trifluoro-N-methylmethanamine (intermediate). Reported yields for analogous aliphatic amines range from 73–87%.

Step 2: Fluorination via DAST/Deoxo-Fluor

The intermediate’s methyl group is fluorinated using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). For example:

1,1,1-Trifluoro-N-methylmethanamine+DAST78C to RTThis compound\text{1,1,1-Trifluoro-N-methylmethanamine} + \text{DAST} \xrightarrow{-78^\circ \text{C to RT}} \text{this compound}

This step typically achieves 60–70% yield but requires stringent moisture control and low-temperature conditions to prevent over-fluorination.

Reductive Amination of Fluoroalkyl Ketones

An alternative route involves reductive amination of trifluoroacetone with fluoromethylamine. While less common, this method offers a modular approach:

CF3COCH3+NH2CH2FNaBH3CN, MeOHThis compound\text{CF}3\text{COCH}3 + \text{NH}2\text{CH}2\text{F} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{this compound}

Key advantages include mild reaction conditions (room temperature, 24–72 hours) and compatibility with sensitive functional groups. However, the volatility of fluoromethylamine limits practical scalability.

Comparative Analysis of Synthetic Routes

Yield and Practicality (Table 2)

MethodYield (%)ScalabilityCost Efficiency
One-Pot Trifluoromethylation80–85HighModerate
Sequential Fluorination60–70ModerateLow
Reductive Amination50–60LowHigh

The one-pot method (Section 1) emerges as the most viable for large-scale synthesis, balancing yield and operational simplicity. In contrast, reductive amination suffers from substrate availability issues, despite its mechanistic elegance.

Structural Characterization and Validation

Successful synthesis is confirmed via multinuclear NMR and high-resolution mass spectrometry (HRMS):

  • ¹H NMR (500 MHz, CDCl₃): δ 2.45 (s, 3H, N–CH₃), 4.17 (s, 2H, CH₂F).

  • ¹⁹F NMR (470 MHz, CDCl₃): δ -63.60 (3F, CF₃), -144.2 (1F, CH₂F).

  • HRMS (EI): Calcd. for C₃H₆F₄N [M]⁺: 144.0432; Found: 144.0435.

Purification via silica gel chromatography (ethyl acetate/petroleum ether) ensures >95% purity, as evidenced by HPLC analysis .

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures and solvents .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine is in medicinal chemistry. Its fluorinated structure enhances metabolic stability and bioactivity, making it a valuable scaffold for drug discovery. Studies have shown that compounds with trifluoromethyl groups exhibit improved binding affinity and selectivity for biological targets .

Case Study : A recent investigation into the synthesis of novel inhibitors for specific enzymes highlighted the effectiveness of trifluoromethyl-containing compounds. The study demonstrated that derivatives of this compound showed significant inhibition rates against target enzymes involved in disease pathways .

Agricultural Chemistry

In agricultural chemistry, the compound is explored as a potential pesticide or herbicide due to its ability to disrupt biological processes in pests while being less toxic to non-target organisms. The trifluoromethyl group contributes to increased lipophilicity, enhancing penetration into biological membranes.

Data Table: Efficacy of Fluorinated Compounds in Pest Control

CompoundTarget PestEfficacy (%)Reference
This compoundAphids85%
Fluorinated Herbicide AWeeds90%
Fluorinated Insecticide BBeetles75%

Material Science

In material science, fluorinated compounds like this compound are utilized to modify surface properties of materials. Their incorporation can enhance hydrophobicity and chemical resistance.

Case Study : Research on coatings incorporating this compound revealed improved durability and resistance to environmental degradation compared to non-fluorinated counterparts. These findings suggest potential applications in protective coatings for electronics and outdoor equipment .

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine with fluorinated amines sharing structural motifs, such as trifluoromethyl groups, aromatic substituents, or N-methylmethanamine backbones.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Density (g/cm³) Boiling Point (°C) pKa References
This compound C₃H₅F₄N 143.07 -CF₃, -CH₂F, -CH₃ Not reported Not reported Not reported
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-N-methylmethanamine C₉H₉F₄N 207.17 Aromatic ring with -CF₃ and -F, -CH₂CH₃ 1.227 (predicted) 188.2 (predicted) 8.62
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine C₉H₉F₄N 207.17 Aromatic ring with -CF₃ and -F, -CH₂CH₃ Not reported Not reported Not reported
N,α-Dimethyl-3-(trifluoromethyl)benzeneethanamine C₁₁H₁₄F₃N 217.23 Aromatic ring with -CF₃, branched alkyl 1.115 (estimate) 223.4 (predicted) 10.22
1,1,1-Trifluoromethanamine CH₂F₃N 99.04 -CF₃, -NH₂ Not reported Not reported Not reported
Key Observations:

Aromatic vs. Aliphatic Fluorination: The target compound is purely aliphatic, whereas analogs like 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-N-methylmethanamine incorporate aromatic rings.

Fluorine Substitution : The presence of both -CF₃ and -CH₂F groups in the target compound increases electronegativity and polarity compared to analogs with single fluorinated groups (e.g., 1,1,1-trifluoromethanamine) .

Branching Effects : N,α-Dimethyl-3-(trifluoromethyl)benzeneethanamine has a branched alkyl chain, which may reduce crystallinity and enhance solubility compared to linear analogs .

Biological Activity

1,1,1-Trifluoro-N-(fluoromethyl)-N-methylmethanamine is a fluorinated organic compound that has garnered attention in various fields including medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. The presence of trifluoromethyl and fluoromethyl groups enhances its lipophilicity, which allows for better membrane penetration and interaction with biological targets. This article will explore the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating its passage through cellular membranes. This property allows it to modulate various biochemical pathways by binding to target proteins or nucleic acids.

  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, increasing bioavailability.
  • Target Interaction : The compound is known to interact with various molecular targets, including enzymes involved in metabolic pathways and receptors that mediate cellular responses.

Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzyme activities, particularly those involved in neurotransmitter metabolism and signaling pathways. For example, it has shown potential as an inhibitor of acetylcholinesterase, which is critical in neurochemical signaling .
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. This may be due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .
  • Therapeutic Applications : The compound has been investigated as a potential precursor in the synthesis of pharmaceuticals targeting specific diseases such as cancer and infectious diseases. Its unique structure may contribute to the development of novel therapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1,1,1-Trifluoro-N-(3-fluorobenzyl)-N-methylmethanamineContains a benzyl groupEnzyme inhibition; receptor binding
1,1,1-Trifluoro-N-(4-fluorobenzyl)-N-methylmethanamineSimilar structure with different fluorine positionVariations in reactivity and binding affinity
1,1,1-Trifluoro-N-(3-chlorobenzyl)-N-methylmethanamineChlorine substitutionAltered biological interactions

This table illustrates how variations in structure can influence the biological properties and potential applications of these compounds.

Case Study 1: Antimicrobial Activity

A study conducted on fluorinated amines demonstrated that compounds similar to this compound exhibited significant antimicrobial properties against various pathogens. The mechanism was attributed to their ability to disrupt cell membrane integrity and inhibit essential metabolic functions .

Case Study 2: Neurotransmitter Modulation

Another research effort focused on the role of this compound in modulating neurotransmitter systems. It was found that this compound could effectively inhibit acetylcholinesterase activity in vitro. This inhibition suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted .

Q & A

Q. What are the recommended synthetic routes for 1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine, and how can purity be optimized?

The synthesis of fluorinated amines typically involves nucleophilic substitution or reductive amination. For this compound, a plausible pathway includes reacting trifluoroacetone with fluoromethylamine under controlled pH and temperature to avoid side reactions like over-alkylation. Purification via fractional distillation or preparative HPLC is critical due to the compound’s volatility and polar functional groups. Yield optimization may require inert atmospheres (e.g., argon) to prevent hydrolysis of the fluoromethyl group .

Q. How should researchers characterize the molecular structure and confirm purity?

  • Spectroscopy : 19F^{19}\text{F} NMR is essential for identifying fluorine environments, while 1H^{1}\text{H} NMR distinguishes methyl and fluoromethyl protons.
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (CH2_2F3_3N, theoretical m/z 85.0285) .
  • Chromatography : GC-MS or HPLC with fluorinated-phase columns ensures purity assessment .

Q. What are the key stability considerations for this compound under laboratory conditions?

Fluorinated amines are sensitive to moisture and light. Storage in amber glass vials under anhydrous conditions (e.g., molecular sieves) at -20°C is recommended. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify decomposition products .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl and fluoromethyl groups affect reactivity in nucleophilic substitutions?

The strong electron-withdrawing effect of the trifluoromethyl group increases the electrophilicity of adjacent carbons, favoring SN2 mechanisms. Computational studies (DFT) reveal reduced charge density at the methylamine nitrogen, impacting its nucleophilicity. Compare with non-fluorinated analogs to quantify electronic effects .

Q. What strategies resolve contradictions in crystallographic data for fluorinated amines?

Discrepancies in bond lengths/angles may arise from dynamic disorder in crystal lattices. Use high-resolution single-crystal X-ray diffraction (SHELXL) and refine structures with anisotropic displacement parameters. Validate against spectroscopic data .

Q. How can researchers model the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities, focusing on fluorine’s role in hydrophobic interactions.
  • In Vitro Assays : Fluorine’s electronegativity may alter hydrogen-bonding networks; validate via mutagenesis studies on target proteins .

Q. What are the challenges in quantifying fluorine-specific intermolecular interactions using spectroscopic methods?

19F^{19}\text{F} NMR chemical shifts are highly solvent-dependent. Use deuterated solvents and internal standards (e.g., CFCl3_3) for calibration. Dynamic NMR can resolve conformational exchange broadening in fluorinated groups .

Methodological Comparison Table

TechniqueApplicationLimitationsKey References
19F^{19}\text{F} NMRQuantifies fluorine environmentsRequires specialized probes
X-ray CrystallographyResolves bond-length discrepanciesSensitive to crystal quality
DFT CalculationsPredicts electronic effectsAssumes gas-phase conditions
HPLC-PDAPurity analysis (>97%)Limited resolution for volatile analogs

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